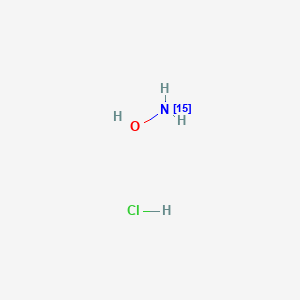

Hydroxylamine-15N hydrochloride

Description

Propriétés

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHULULXKLSOZ-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2]O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583905 | |

| Record name | (~15~N)Hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-48-6 | |

| Record name | (~15~N)Hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxylamine-15N Hydrochloride: Properties, Protocols, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Hydroxylamine-15N hydrochloride, a stable isotope-labeled compound of significant interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its use and summarizes key quantitative data, offering a valuable resource for laboratory applications.

Core Physical and Chemical Properties

This compound (CAS Number: 40711-48-6) is the hydrochloride salt of hydroxylamine in which the nitrogen atom is the heavy isotope ¹⁵N.[1][2] This isotopic labeling provides a powerful tool for tracing and quantifying molecules in complex biological and chemical systems, particularly in proteomic and metabolic research.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 40711-48-6 | [1][3][4] |

| Molecular Formula | H₂¹⁵NOH·HCl | [2] |

| Molecular Weight | 70.48 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 155-157 °C (decomposes) | [6][7] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1][3][7] |

| Chemical Purity | ≥95% | [1][3][7] |

| Solubility | Soluble in water, ethanol, methanol, glycerol, and propylene glycol.[8][9] | [8][9] |

| Storage | Store at room temperature, desiccated, and away from light and moisture.[2][8][10] | [2][8][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key applications of this compound are outlined below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Synthesis of this compound via Hydrolysis of 15N-Nitromethane

A common method for the preparation of this compound involves the hydrolysis of ¹⁵N-labeled nitromethane.[10][11]

Materials:

-

¹⁵N-Nitromethane

-

Concentrated Hydrochloric Acid

-

Ethanol (95%)

Procedure:

-

Combine ¹⁵N-nitromethane and concentrated hydrochloric acid in a molar ratio between 1:1 and 1:5 in a suitable reaction vessel equipped for reflux.[10]

-

Heat the mixture to reflux and maintain the reaction for 12 to 48 hours.[10]

-

After the reaction is complete, concentrate the solution under reduced pressure until crystallization occurs.[10]

-

Cool the mixture to 0-10 °C to maximize crystal formation.[10]

-

Filter the crystalline product and wash with cold 95% ethanol.[10]

-

Dry the resulting this compound product.[10]

Purification of Hydroxylamine Hydrochloride

Purification can be achieved through recrystallization or ion-exchange chromatography to remove impurities.

Recrystallization Protocol:

-

Dissolve the crude Hydroxylamine hydrochloride in a minimal amount of hot solvent (e.g., water or ethanol-water mixture).

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Ion-Exchange Chromatography Protocol: For the removal of cationic and anionic impurities to produce a highly purified product, a two-stage ion-exchange process can be employed.[12]

-

Prepare a strong acid cation exchange resin bed by pretreating with a 5-10% hydrochloric acid solution.[12]

-

Prepare a strong base anion exchange resin bed by regenerating with a dilute sodium hydroxide or potassium hydroxide solution.[12]

-

Pass an aqueous solution of Hydroxylamine hydrochloride through the pretreated cation exchange bed.[12]

-

Subsequently, pass the eluate from the cation exchange bed through the anion exchange resin bed.[12]

-

Collect the purified Hydroxylamine hydrochloride solution.

Application in Proteomics: Cleavage of Protein Cross-Linkers

Hydroxylamine hydrochloride is utilized to cleave certain amine-reactive cross-linkers, such as EGS (ethylene glycol bis(succinimidyl succinate)), which contain carbonyl groups.[8]

Materials:

-

Cross-linked protein sample

-

Hydroxylamine hydrochloride

-

Phosphate Buffer (pH 8.5)

-

Sodium Hydroxide (NaOH)

-

Desalting columns or dialysis equipment

Procedure:

-

Immediately before use, prepare a 2.0 M Hydroxylamine hydrochloride solution in Phosphate Buffer, pH 8.5. Adjust the pH back to 8.5 with NaOH after dissolution.[8]

-

Warm the hydroxylamine solution to 37°C.[8]

-

Incubate equal volumes of the cross-linked protein sample and the hydroxylamine solution for 3-6 hours at 37°C with constant mixing.[8]

-

Remove excess hydroxylamine from the sample using a desalting column or by dialysis.[8]

-

Analyze the cleavage products by SDS-PAGE to confirm the effectiveness of the cleavage.[8]

Application in Protein Modification: Deacetylation of SATA-Modified Proteins

Hydroxylamine hydrochloride is used to remove the protecting acetyl group from SATA (N-succinimidyl S-acetylthioacetate)-modified proteins to generate a free sulfhydryl group.[8]

Materials:

-

SATA-modified protein

-

Hydroxylamine hydrochloride

-

Reaction Buffer (e.g., PBS with 5-25 mM EDTA, pH 7.2-8.5)

-

Desalting columns

Procedure:

-

Immediately before use, prepare a 0.5 M solution of Hydroxylamine hydrochloride in the Reaction Buffer.[8] For example, dissolve 1.74 g of hydroxylamine hydrochloride in 40 mL of PBS containing EDTA, adjust the final volume to 50 mL with ultrapure water, and readjust the pH.[8]

-

Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the freshly prepared 0.5 M hydroxylamine solution.[8]

-

Incubate the mixture for 2 hours at room temperature.[8]

-

Remove the excess hydroxylamine using a desalting column.[8]

Analytical Methodologies

The characterization and quantification of this compound can be performed using several analytical techniques.

-

Gas Chromatography (GC): A method for the determination of residual hydroxylamine hydrochloride in drug substances involves derivatization to acetone oxime followed by analysis using a gas chromatograph with a flame ionization detector (FID) or an electron capture detector (ECD).[13][14]

-

High-Performance Liquid Chromatography (HPLC): A pre-column derivatization HPLC-UV method can be used for the determination of hydroxylamine hydrochloride as a genotoxic impurity. This involves reacting hydroxylamine with a derivatizing agent like benzaldehyde to form a stable derivative that can be analyzed by HPLC.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy is a valuable tool for studying the reactions and metabolic fate of this compound, allowing for the direct tracking of the labeled nitrogen atom.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the isotopic enrichment and to analyze the products of reactions involving this compound, particularly in proteomic and metabolic studies.[1]

Visualizing Experimental Workflows and Applications

The following diagrams, created using the DOT language, illustrate key experimental workflows and the role of this compound in research.

References

- 1. This compound | Isotope Labeled Reagent [benchchem.com]

- 2. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]

- 3. Hydroxylamine-15N 15N = 98atom , = 95 CP 40711-48-6 [sigmaaldrich.com]

- 4. Hydroxylamine-15N 15N = 98atom , = 95 CP 40711-48-6 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. CN101585519B - Method for preparing 15N-hydroxylamine hydrochloride by hydrolysis of 15N-nitromethane - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - Hydroxylamine HCl synthesis question - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]

- 13. Hydroxylamine hydrochloride - analysis - Analytice [analytice.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Hydroxylamine-15N Hydrochloride

This technical guide provides an in-depth overview of the synthesis, purification, and isotopic purity analysis of Hydroxylamine-15N hydrochloride (¹⁵NH₂OH·HCl). Designed for researchers, scientists, and professionals in drug development, this document details the prevalent synthetic methodologies, experimental protocols, and analytical techniques for the characterization of this important isotopically labeled compound.

Introduction to this compound

This compound is a stable isotope-labeled form of hydroxylamine hydrochloride, where the naturally abundant ¹⁴N atom is replaced by the ¹⁵N isotope. This isotopic enrichment is crucial for a variety of advanced research applications. The incorporation of the ¹⁵N label allows for the unambiguous tracking and quantification of molecules in complex biological and chemical systems, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Key applications include:

-

Quantitative Proteomics and Metabolism Research: It serves as a tracer to elucidate metabolic pathways, particularly those involving nitrogen-containing compounds.[1][3]

-

Drug Development: Used in pharmacokinetic and metabolism studies to differentiate a drug from its metabolites.[4]

-

Structural Biology: The ¹⁵N label is instrumental in NMR-based structural determination of proteins and other biomolecules.[5]

-

Mechanistic Studies: It helps in clarifying the pathways of chemical reactions by providing a clear label to track molecular transformations.[1]

The utility and accuracy of these applications are fundamentally dependent on the chemical and isotopic purity of the this compound.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed hydrolysis of ¹⁵N-labeled nitromethane (¹⁵CH₃NO₂).[6][7] This method is favored for its straightforward procedure, high conversion rates, and the availability of the starting material, ¹⁵N-nitrite, which can be used to produce ¹⁵N-nitromethane.[6]

The core of this synthesis involves the reaction of ¹⁵N-Nitromethane with a strong acid, typically hydrochloric acid (HCl), under reflux.[6][8] The reaction proceeds via a hydroxamic acid intermediate to yield this compound and formic acid as a byproduct.[9]

The overall reaction is as follows: ¹⁵CH₃NO₂ + HCl + H₂O → ¹⁵NH₂OH·HCl + HCOOH

A generalized workflow for this synthesis is depicted in the following diagram.

While the hydrolysis of nitromethane is prevalent, other methods for producing unlabeled hydroxylamine hydrochloride can be adapted for ¹⁵N-labeling, provided a suitable ¹⁵N-labeled starting material is available. These include:

-

The Raschig Process: This industrial method involves the reduction of a nitrite (e.g., ¹⁵N-sodium nitrite) with bisulfite and sulfur dioxide to form a hydroxylamido-N,N-disulfonate, which is then hydrolyzed.[8]

-

Electrolytic Reduction: The reduction of ¹⁵N-nitric acid can also yield Hydroxylamine-15N.[8]

These methods are generally more complex and may not be as suitable for laboratory-scale synthesis of isotopically labeled compounds.

Purification of this compound

Purification is a critical step to ensure the final product is free from unreacted starting materials, byproducts, and other impurities.

-

Recrystallization: The most common purification technique for hydroxylamine hydrochloride is recrystallization.[10] The crude product is dissolved in a minimal amount of hot water, and the solution is then cooled to induce crystallization of the purified product.[10] Washing the crystals with a cold solvent, such as 95% ethanol, helps to remove residual impurities.[6]

-

Solvent Extraction and Hydrolysis: For impurities like butanone oxime, a multi-step purification involving extraction with an ether solvent followed by hydrolysis with hydrochloric acid can be employed.[11]

-

Ion Exchange Chromatography: To remove cationic and anionic impurities, the hydroxylamine solution can be passed through strong acid and strong base ion exchange resins.[12]

Isotopic Purity Analysis

The determination of isotopic purity is essential to validate the successful incorporation of the ¹⁵N label and to ensure the reliability of subsequent experiments. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic enrichment.[4][13] It precisely measures the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation and quantification of various isotopologues (molecules with different isotopic compositions).[3][13]

The isotopic purity is calculated by analyzing the mass isotopologue distribution and determining the fractional abundance of the ¹⁵N-labeled molecule (M+1) relative to the sum of all isotopologues, after correcting for the natural abundance of other isotopes like ¹³C.[3][14]

¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atom.[15] The ¹⁵N isotope has a nuclear spin of 1/2, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus, making it ideal for high-resolution spectroscopy.[2][5]

The isotopic enrichment level can be determined from the extent of coupling between ¹⁵N and adjacent protons (¹H-¹⁵N J-coupling) in ¹H NMR spectra.[16] Quantitative ¹⁵N NMR can also be used to directly measure the ¹⁵N content with high precision.[15]

The general workflow for isotopic purity analysis is outlined below.

Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Product Characteristics

| Parameter | Value | Reference |

| Starting Material | ¹⁵N-Nitromethane | [6] |

| Hydrolyzing Agent | Concentrated Hydrochloric Acid | [6] |

| Reaction Time | 12 - 48 hours | [6] |

| Reaction Temperature | 110 - 120 °C (Reflux) | [6][7] |

| Chemical Purity | ≥95% - ≥98% | [6][17] |

| Isotopic Purity (atom % ¹⁵N) | >98% | [6][17] |

| Appearance | White Crystalline Solid | [18] |

| Melting Point | 155-157 °C | [17] |

Table 2: Analytical Parameters for Isotopic Purity Determination

| Technique | Parameter | Typical Value/Setting | Reference |

| LC-MS | Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | [13] | |

| Resolution | > 70,000 | [3] | |

| Key Measurement | Mass Isotopologue Distribution (MID) | [3] | |

| ¹⁵N NMR | Solvent | Deuterated Solvent (e.g., DMSO-d₆) | [3] |

| Spectrometer Frequency | ≥ 400 MHz | [2] | |

| Key Measurement | ¹H-¹⁵N J-coupling, Signal Integration | [16] |

Experimental Protocols

This protocol is adapted from the method described in patent CN101585519B.[6]

Materials and Equipment:

-

¹⁵N-Nitromethane

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

95% Ethanol (cold)

-

Three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask, add 6.83 g (0.11 mol) of ¹⁵N-Nitromethane, 5 mL of water, and 36 mL (0.419 mol) of concentrated hydrochloric acid.[6] The molar ratio of ¹⁵N-Nitromethane to concentrated HCl should be in the range of 1:1 to 1:5.[6]

-

Hydrolysis: Heat the mixture to boiling using an oil bath, maintaining a temperature of approximately 120 °C.[6] Allow the reaction to reflux for 24 hours.[6]

-

Concentration: After the reaction is complete, cool the solution and concentrate it under reduced pressure using a rotary evaporator until mass crystallization occurs.[6]

-

Crystallization and Filtration: Cool the resulting slurry to 10 °C.[6] Collect the crystals by vacuum filtration.[6]

-

Washing: Wash the collected crystals twice with cold 95% ethanol.[6]

-

Drying: Dry the purified crystals in an oven at 50 °C to obtain the final this compound product.[6] The expected purity is ≥98% with an isotopic abundance of >98%.[6]

Materials and Equipment:

-

This compound sample

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (HRMS) with ESI source

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water) at a concentration of approximately 1 mg/mL. Further dilute this solution with the initial mobile phase composition to a final concentration of ~1 µg/mL.

-

LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Use a gradient elution method to separate the analyte from any potential impurities.

-

MS Acquisition: Introduce the eluent into the HRMS system.[4] Acquire data in positive ion mode (ESI+) over a relevant m/z range.[3] Ensure the mass resolution is set to a high value (e.g., 70,000) to accurately resolve the isotopologues.[3]

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled (m/z of ¹⁴NH₂OH₂⁺) and labeled (m/z of ¹⁵NH₂OH₂⁺) species.

-

Obtain the mass spectrum for the analyte peak.

-

Correct the observed intensities of the isotopologue peaks for the natural abundance of other isotopes (e.g., ¹³C).[14]

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Corrected Intensity of (M+1) peak / (Corrected Intensity of M peak + Corrected Intensity of (M+1) peak)] x 100

-

References

- 1. This compound | Isotope Labeled Reagent [benchchem.com]

- 2. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. CN101585519B - Method for preparing 15N-hydroxylamine hydrochloride by hydrolysis of 15N-nitromethane - Google Patents [patents.google.com]

- 7. Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 9. Sciencemadness Discussion Board - Hydroxylamine HCl synthesis question - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 12. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR study of the metabolic 15N isotopic enrichment of cyanophycin synthesized by the cyanobacterium Synechocystis sp. strain PCC 6308 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 羟胺-15N 盐酸盐 ≥98 atom % 15N, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 18. Hydroxylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Hydroxylamine-15N hydrochloride CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Hydroxylamine-15N hydrochloride, a crucial reagent in modern biochemical and pharmaceutical research. This isotopically labeled compound is instrumental in a variety of applications, from elucidating metabolic pathways to advancing drug discovery through stable isotope labeling.

Core Properties of this compound

This compound is a stable isotope-labeled form of hydroxylamine hydrochloride, where the nitrogen atom is the heavy isotope ¹⁵N. This isotopic enrichment is key to its utility in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Citations |

| CAS Number | 40711-48-6 | [1][2] |

| Molecular Formula | H₂¹⁵NOH·HCl | [1][2] |

| Molecular Weight | 70.48 g/mol | [2] |

| Appearance | Colorless or off-white crystalline solid | |

| Purity | Typically ≥98 atom % ¹⁵N | [1] |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile tool for isotopic labeling. The ¹⁵N label allows for the precise tracking and quantification of molecules in complex biological systems, overcoming the challenges of background interference from endogenous, unlabeled species.[1]

Key applications include:

-

Quantitative Proteomics: It is used to introduce a stable isotope label into proteins, enabling accurate quantification in proteomics studies.[1] This is often achieved through the chemical modification of specific amino acid residues.

-

Metabolism Research: As a precursor in the synthesis of other ¹⁵N-labeled compounds, it aids in tracing the metabolic fate of nitrogen-containing molecules and analyzing metabolic flux.[1]

-

Elucidation of Reaction Mechanisms: The ¹⁵N label serves as a tracer to determine the pathways of chemical reactions and confirm reaction stoichiometry.[1]

-

Synthesis of Labeled Drugs and Intermediates: In drug development, it is used to synthesize ¹⁵N-labeled versions of drug candidates or their metabolites for pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

Below are generalized methodologies for common applications of this compound. Researchers should optimize these protocols for their specific experimental contexts.

Protocol 1: Cleavage of Protein Cross-linkers

This protocol is adapted for the cleavage of specific types of cross-linkers used in protein structural studies.

-

Solution Preparation: Immediately before use, prepare a 2.0 M this compound solution in a suitable buffer (e.g., phosphate buffer, pH 8.5). Adjust the pH back to 8.5 with NaOH after dissolution.

-

Incubation: Warm the hydroxylamine solution to 37°C. Mix equal volumes of the cross-linked sample and the hydroxylamine solution. Incubate for 3-6 hours with constant mixing.

-

Removal of Excess Reagent: Promptly remove the excess hydroxylamine using dialysis or a desalting column.

-

Analysis: Analyze the cleaved products by SDS-PAGE to assess the efficiency of the cleavage reaction.

Protocol 2: Deacetylation of SATA-modified Proteins

This procedure is for the deprotection of sulfhydryl groups on proteins modified with SATA (N-succinimidyl S-acetylthioacetate).

-

Reagent Preparation: Prepare a 0.5 M this compound solution containing 25 mM EDTA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.5). This solution should be made fresh.

-

Reaction: Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the prepared 0.5 M hydroxylamine solution.

-

Incubation: Mix the solution and incubate for 2 hours at room temperature.

-

Purification: Purify the resulting sulfhydryl-modified protein from the excess hydroxylamine and other reaction components using a desalting column.

Visualizing Experimental Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for protein labeling using this compound.

References

An In-depth Technical Guide to the Safe Handling of Hydroxylamine-15N Hydrochloride

This guide provides comprehensive safety and handling information for Hydroxylamine-15N hydrochloride (CAS No. 40711-48-6), a nitrogen-15 labeled salt of hydroxylamine.[1] While this document specifically addresses the isotopically labeled compound, the safety precautions are based on the well-documented properties of Hydroxylamine hydrochloride (CAS No. 5470-11-1), as their chemical and toxicological profiles are expected to be nearly identical. This material should be handled by trained professionals with a thorough understanding of its potential hazards.

Chemical and Physical Properties

This compound is a colorless or off-white crystalline solid.[2] It is a powerful reducing agent and is sensitive to air, moisture, and light.[1] Proper storage in a cool, dry, well-ventilated area away from incompatible materials is crucial.[3]

| Property | Value | References |

| Molecular Formula | H₂¹⁵NOH·HCl | [1] |

| Molecular Weight | 70.48 g/mol | [1] |

| Melting Point | 155 - 158 °C (decomposes) | [4] |

| Boiling Point | Decomposes | [2][5] |

| Density | 1.67 g/cm³ at 25 °C | [2] |

| Solubility | Soluble in water (560 g/L at 20°C) | [2][3][5] |

| pH | 3.4 (0.1 M aqueous solution) | [2] |

| Flash Point | 152 °C (Closed Cup) | [3] |

Toxicological Data

This compound is classified as toxic if swallowed and harmful in contact with skin.[4][6] It is a skin and eye irritant and may cause an allergic skin reaction.[4][6] This substance is also suspected of causing cancer and may cause damage to organs, specifically the spleen, blood, and thyroid, through prolonged or repeated exposure.[4][7]

| Toxicity Metric | Value | Species | References |

| Acute Oral LD50 | 141 mg/kg | Rat | [3][8] |

| Acute Oral LD50 | 408 mg/kg | Mouse | [3] |

Potential Health Effects:

-

Inhalation: Corrosive and destructive to the mucous membranes and upper respiratory tract.[9] Symptoms can include a burning sensation, coughing, wheezing, and in severe cases, fatal inflammation and edema of the larynx and bronchi.[9]

-

Ingestion: Can cause methemoglobinemia, leading to cyanosis.[9] Other symptoms may include nausea, vomiting, a drop in blood pressure, headaches, and convulsions.[9] High concentrations can be fatal.[9]

-

Skin Contact: Can cause irritation, burns, and may be absorbed through the skin, leading to systemic effects.[9][10] It is also a possible skin sensitizer.[3][9]

-

Eye Contact: Causes serious eye irritation and can result in corneal damage or blindness.[3][9]

Handling and Storage Precautions

Engineering Controls: Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3][4] Eyewash stations and safety showers must be readily accessible.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact. This includes chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety glasses with a face shield.[11] For situations where dust may be generated, a full-face particle respirator is recommended.[11]

Handling Procedures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[4]

-

Keep the container tightly closed and dry.[3]

-

Avoid dust formation.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, and flame.[4]

-

Store in a corrosive-resistant container.[4]

-

The material is air and moisture-sensitive.

-

Incompatible with strong oxidizing agents and heavy metals.[4]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek immediate medical attention.[3][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][9] Seek immediate medical attention.[4][9]

-

Ingestion: Do NOT induce vomiting.[4][9] If the victim is conscious, give large quantities of water.[9] Seek immediate medical attention.[4][9]

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Eliminate all sources of ignition.[3] Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][11] Prevent the spill from entering drains or waterways.[11]

Fire and Explosion Hazard

This compound may be combustible at high temperatures.[3] Fine dust dispersed in air may form an explosive mixture.[4] The substance may explode when heated, and containers can explode under fire conditions.[11]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), hydrogen chloride gas, carbon monoxide (CO), and carbon dioxide (CO₂).[4][11]

-

Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][11]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national hazardous waste regulations.[4] Do not allow it to enter the environment as it is very toxic to aquatic life.[4][11]

This technical guide is intended to provide a summary of the key safety and handling precautions for this compound. It is not exhaustive, and users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]

- 2. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. actylislab.com [actylislab.com]

- 4. fishersci.com [fishersci.com]

- 5. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. riccachemical.com [riccachemical.com]

- 9. soest.hawaii.edu [soest.hawaii.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to Hydroxylamine-15N Hydrochloride for Laboratory Professionals

An in-depth resource for researchers, scientists, and drug development professionals on the procurement and application of Hydroxylamine-15N hydrochloride.

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled reagent crucial for a variety of applications in modern research and development. From its fundamental properties to detailed experimental protocols, this document serves as a practical resource for scientists utilizing this compound in fields such as proteomics, nuclear magnetic resonance (NMR) spectroscopy, and drug development.

Introduction to this compound

This compound is a salt of hydroxylamine in which the nitrogen atom is the heavy isotope ¹⁵N. This isotopic labeling provides a powerful tool for researchers to trace and quantify molecules in complex biological and chemical systems. Its primary utility lies in its ability to introduce a specific mass shift, enabling differentiation from its natural ¹⁴N counterpart in mass spectrometry and providing a nucleus with a spin of 1/2 for high-resolution NMR spectroscopy.

The key attributes of this compound that make it a valuable laboratory reagent include its role as a nucleophile, a reducing agent, and a precursor for the synthesis of other ¹⁵N-labeled compounds.[1] These properties are leveraged in a wide array of applications, from elucidating protein structures and metabolic pathways to the synthesis of isotopically labeled drug candidates.

Commercial Suppliers of this compound

A critical aspect of utilizing this compound in research is sourcing high-purity material from reliable commercial suppliers. The table below summarizes the product specifications from several leading suppliers to facilitate a comparative evaluation based on the specific needs of a research laboratory.

| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity (atom % ¹⁵N) | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | Hydroxylamine·HCl (¹⁵N, 98%) | 40711-48-6 | 70.48 | ≥98% | 98% |

| Sigma-Aldrich (Merck) | Hydroxylamine-¹⁵N hydrochloride | 40711-48-6 | 70.48 | ≥98% | ≥95% (CP) |

| Santa Cruz Biotechnology, Inc. | Hydroxylamine-¹⁵N hydrochloride | 40711-48-6 | 70.48 | 98% | - |

Note: Chemical Purity (CP) indicates the purity as determined by chemical analysis methods. Please refer to the Certificate of Analysis from the supplier for lot-specific data.

Key Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in several areas of scientific research, particularly those relevant to drug discovery and development.

Quantitative Proteomics and Metabolic Labeling

Stable isotope labeling is a cornerstone of quantitative proteomics, and this compound serves as a source of ¹⁵N for metabolic labeling.[1] In this approach, cells or organisms are cultured in a medium containing ¹⁵N-labeled compounds as the sole nitrogen source. This results in the incorporation of the heavy isotope into all newly synthesized proteins. By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") samples, researchers can accurately quantify changes in protein abundance between different experimental conditions.[1]

Structural Biology and NMR Spectroscopy

The ¹⁵N isotope is NMR-active, making this compound an invaluable tool for protein structural analysis by NMR spectroscopy. Proteins can be uniformly labeled with ¹⁵N by expressing them in organisms grown on ¹⁵N-enriched media. The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, which provides a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.[2] This technique is highly sensitive to changes in the chemical environment of the protein and is widely used to study protein folding, stability, and interactions with drug candidates.

Derivatization of Carbonyl Compounds in Drug Metabolism Studies

In drug development, it is often necessary to analyze and quantify small molecules, including aldehydes and ketones, which can be metabolites of drug candidates. This compound is used as a derivatizing agent to react with these carbonyl compounds to form stable ¹⁵N-labeled oximes.[3][4][5] This derivatization improves the chromatographic properties and detection sensitivity of the analytes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The incorporated ¹⁵N label also serves as an internal standard for accurate quantification.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for ¹⁵N Metabolic Labeling of Proteins for Proteomic Analysis

This protocol outlines the general steps for in vivo ¹⁵N labeling of proteins in cell culture for quantitative proteomics.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium lacking a nitrogen source

-

Hydroxylamine-¹⁵N hydrochloride (or another ¹⁵N-labeled nitrogen source like ¹⁵NH₄Cl)

-

Unlabeled ("light") nitrogen source (e.g., ¹⁴NH₄Cl)

-

Lysis buffer

-

Protease inhibitors

-

Mass spectrometer

Procedure:

-

Culture Adaptation: Gradually adapt the cells to the medium containing the ¹⁵N-labeled nitrogen source over several passages to ensure complete incorporation of the heavy isotope.

-

Experimental Culture: Culture the experimental cell population in the "heavy" medium and the control population in the "light" medium.

-

Cell Harvest: Harvest both cell populations at the desired time point.

-

Sample Mixing: Combine equal numbers of cells or equal amounts of protein from the "heavy" and "light" samples.

-

Cell Lysis: Lyse the mixed cell pellet using a suitable lysis buffer containing protease inhibitors.

-

Protein Digestion: Digest the protein extract into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs to determine changes in protein expression.[1][6][7]

Protocol for Derivatization of Aldehydes and Ketones with this compound for GC-MS Analysis

This protocol describes a general procedure for the derivatization of carbonyl compounds to form ¹⁵N-labeled oximes for subsequent GC-MS analysis.

Materials:

-

Sample containing aldehydes and/or ketones

-

Hydroxylamine-¹⁵N hydrochloride solution (e.g., 10 mg/mL in a suitable solvent like pyridine or water, pH adjusted)

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare the sample in a suitable solvent.

-

Derivatization Reaction: Add an excess of the Hydroxylamine-¹⁵N hydrochloride solution to the sample. The reaction is typically carried out at a slightly acidic to neutral pH and may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.

-

Extraction: After the reaction is complete, extract the ¹⁵N-labeled oxime derivatives into an organic solvent.

-

Drying and Concentration: Dry the organic extract over a drying agent and then concentrate it to a suitable volume.

-

GC-MS Analysis: Inject the concentrated sample into the GC-MS system for separation and detection of the derivatized analytes.[3][4]

Guide to Selecting a Commercial Supplier

Choosing the right supplier for this compound is crucial for the success of your research. Consider the following factors when making your selection:

-

Isotopic Purity: For most applications, a high isotopic enrichment (≥98 atom % ¹⁵N) is essential to ensure accurate quantification and clear NMR signals.

-

Chemical Purity: High chemical purity is necessary to avoid interference from contaminants in your experiments.

-

Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the purity and enrichment of the product.

-

Technical Support: A supplier with strong technical support can be a valuable resource for troubleshooting and application guidance.

-

Availability and Lead Time: Ensure the supplier can meet your project timelines.

-

Cost: While important, cost should be balanced with the quality and reliability of the product.

References

- 1. escholarship.org [escholarship.org]

- 2. protein-nmr.org.uk [protein-nmr.org.uk]

- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

An In-Depth Technical Guide to the Basic Reaction Mechanisms Involving Hydroxylamine-15N Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of Hydroxylamine-15N hydrochloride, a critical reagent in mechanistic studies, drug development, and advanced organic synthesis. The incorporation of the heavy isotope of nitrogen (¹⁵N) allows for precise tracking of nitrogen-containing functional groups through complex reaction pathways, offering invaluable insights into reaction mechanisms and metabolic fates of drug candidates.[1][2] This guide will focus on the two primary reactions of Hydroxylamine-¹⁵N hydrochloride: oxime formation and the subsequent Beckmann rearrangement.

Oxime Formation with Hydroxylamine-¹⁵N Hydrochloride

The reaction of aldehydes and ketones with Hydroxylamine-¹⁵N hydrochloride is a cornerstone of its utility, leading to the formation of ¹⁵N-labeled oximes. This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration. The ¹⁵N label serves as a powerful tool for elucidating reaction pathways and for quantitative analysis in various applications, including proteomics and metabolomics.[3]

General Reaction Mechanism

The formation of an oxime from a carbonyl compound and Hydroxylamine-¹⁵N hydrochloride proceeds in a two-step mechanism under acidic or basic conditions. The reaction is reversible and often driven to completion by removing the water formed.

-

Step 1: Nucleophilic Addition: The nitrogen atom of Hydroxylamine-¹⁵N, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, a carbinolamine.

-

Step 2: Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the ¹⁵N-labeled oxime.

Quantitative Data on Oxime Formation

The efficiency of oxime formation is dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields and reaction times for the oximation of various carbonyl compounds with hydroxylamine hydrochloride. While specific data for the ¹⁵N-labeled reagent is not always available, the reactivity is expected to be comparable to the unlabeled analogue.

| Carbonyl Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Oxalic Acid, CH₃CN, reflux | 60 min | 95 | [4] |

| Acetophenone | Oxalic Acid, CH₃CN, reflux | 70 min | 92 | [4] |

| Cyclohexanone | Ionic Liquid, 50 s | 50 s | 98 | [5] |

| 4-Chlorobenzaldehyde | Bi₂O₃, grinding, room temp. | 5 min | 98 | [6] |

| 4-Nitrobenzaldehyde | Hyamine®, Water, room temp. | 45 min | 96 | [7] |

Experimental Protocol: Synthesis of Cyclohexanone-¹⁵N-oxime

This protocol provides a general method for the synthesis of a ¹⁵N-labeled oxime from a ketone.

Materials:

-

Cyclohexanone

-

Hydroxylamine-¹⁵N hydrochloride (¹⁵NH₂OH·HCl)

-

Sodium acetate

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Hydroxylamine-¹⁵N hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of warm water.

-

In a separate flask, dissolve cyclohexanone (1.0 eq) in ethanol.

-

Add the aqueous solution of hydroxylamine-¹⁵N hydrochloride and sodium acetate to the ethanolic solution of cyclohexanone.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to the reaction mixture to precipitate the crude product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁵N NMR, and MS) to confirm its identity and purity.

Beckmann Rearrangement of ¹⁵N-Labeled Oximes

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[8][9][10] When a ¹⁵N-labeled oxime is used, the resulting amide will contain the ¹⁵N label, allowing for detailed mechanistic investigations and the synthesis of ¹⁵N-labeled amides for various applications in drug metabolism and pharmacokinetic studies.[1]

General Reaction Mechanism

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of water. The resulting nitrilium ion is then attacked by a nucleophile (typically water), which, after deprotonation and tautomerization, yields the final amide product.

Quantitative Data on Beckmann Rearrangement

The yield and regioselectivity of the Beckmann rearrangement are influenced by the structure of the oxime and the reaction conditions. The following table presents data for the rearrangement of cyclohexanone oxime to caprolactam, a commercially significant reaction.

| Catalyst/Conditions | Temperature (°C) | Conversion (%) | Selectivity to Caprolactam (%) | Reference |

| Sulfuric Acid | 100-120 | >99 | >98 | [8] |

| Trifluoroacetic Acid, ACN | 85 | - | High | [11] |

| MIL-101-PTA, Acetonitrile/DCE | 100 | ~70 | ~80 | [12] |

Experimental Protocol: Synthesis of ¹⁵N-ε-Caprolactam

This protocol outlines the Beckmann rearrangement of cyclohexanone-¹⁵N-oxime to produce ¹⁵N-ε-caprolactam.

Materials:

-

Cyclohexanone-¹⁵N-oxime

-

Concentrated Sulfuric Acid

-

Ammonium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Carefully add cyclohexanone-¹⁵N-oxime (1.0 eq) in small portions to concentrated sulfuric acid (5-10 eq) while maintaining the temperature below 10 °C with an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for 15-30 minutes.

-

Cool the reaction mixture in an ice bath and slowly neutralize it with a concentrated ammonium hydroxide solution.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ¹⁵N-ε-caprolactam.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

-

Confirm the structure and isotopic enrichment of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, ¹⁵N NMR, and MS).

Applications in Drug Development and Mechanistic Studies

The use of Hydroxylamine-¹⁵N hydrochloride is particularly valuable in the field of drug development.[1] ¹⁵N-labeled compounds serve as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic and metabolism studies.[7] By tracing the ¹⁵N label, researchers can identify and quantify metabolites, elucidate metabolic pathways, and gain a deeper understanding of a drug's fate in biological systems.

Furthermore, the stereospecificity of the Beckmann rearrangement, where the group anti to the hydroxyl group migrates, can be unequivocally confirmed using ¹⁵N-labeled oximes. The position of the ¹⁵N atom in the resulting amide product provides direct evidence of the migratory pathway.

Spectroscopic Data for ¹⁵N-Labeled Compounds

¹⁵N NMR spectroscopy is a powerful tool for characterizing ¹⁵N-labeled compounds. The chemical shift of the ¹⁵N nucleus is sensitive to its electronic environment, providing valuable structural information.

| Compound Type | Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, rel. to NH₃) | Reference |

| Oximes | C=¹⁵NOH | 360 - 410 | [13] |

| Amides (primary) | R-CO¹⁵NH₂ | 110 - 120 | [13] |

| Amides (secondary) | R-CO¹⁵NHR' | 110 - 160 | [13] |

| Amides (tertiary) | R-CO¹⁵NR'R'' | 95 - 140 | [13] |

| Nitriles | R-C≡¹⁵N | 225 - 240 | [13] |

Note: Chemical shifts can vary depending on the solvent and the specific structure of the molecule.

In mass spectrometry, the presence of the ¹⁵N isotope results in a characteristic M+1 peak, which allows for the ready identification and quantification of labeled fragments. The fragmentation patterns of ¹⁵N-labeled oximes and amides can provide further structural information and confirm the position of the label.[14]

This guide has provided a foundational understanding of the key reaction mechanisms involving Hydroxylamine-¹⁵N hydrochloride. For researchers engaged in drug development and mechanistic studies, the strategic use of this isotopically labeled reagent offers a powerful approach to unraveling complex chemical and biological processes.

References

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. metsol.com [metsol.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Beckmann Rearrangement [organic-chemistry.org]

- 11. iris.unive.it [iris.unive.it]

- 12. DSpace [dr.lib.iastate.edu]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxylamine-15N Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxylamine-15N hydrochloride. The information presented is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The chemical properties of this compound are virtually identical to its non-labeled counterpart, and as such, stability data for hydroxylamine hydrochloride is considered directly applicable.

Core Stability Profile

This compound is a crystalline solid that is susceptible to degradation from several environmental factors. Its stability is primarily influenced by temperature, moisture, light, and exposure to air. The compound is known to be hygroscopic and will readily absorb moisture from the atmosphere, which can accelerate decomposition.[1][2] Furthermore, as a potent reducing agent, it can react with oxidizing agents and certain metals.

Under ideal storage conditions, which include a cool, dark, and dry environment with the compound in a tightly sealed container, this compound can have a shelf life of up to 36 months.[1][3] However, one safety data sheet notes a "poor" shelf life, stating it undergoes rapid decomposition at room temperature, especially in high humidity.[2]

Factors Influencing Stability

Several key factors can impact the stability of this compound:

-

Temperature: Elevated temperatures accelerate the rate of decomposition.[1] While some sources recommend storage at room temperature, others suggest a refrigerated environment (2-8°C) to minimize degradation.[1] The compound has a melting point of approximately 151-157°C, at which it decomposes.[4] Heating above 115°C may lead to an explosion.

-

Moisture: As a hygroscopic substance, moisture is a critical factor in the degradation of this compound.[1] Absorption of water can initiate and accelerate decomposition.

-

Light: Exposure to light can contribute to the degradation of the compound.[1]

-

Air: The presence of oxygen can promote the decomposition of this compound.[1]

-

Contaminants: Impurities, particularly metal ions, can act as catalysts and accelerate the decomposition process.[5]

Quantitative Stability Data

| Parameter | Value | Source(s) |

| Recommended Storage Temperature | 2-8°C or Room Temperature (+15°C to +25°C) | [1] |

| Shelf Life (Ideal Conditions) | Up to 36 months | [1][3] |

| Melting/Decomposition Point | 151-157°C | [4] |

| Sensitivity | Hygroscopic, Air & Light Sensitive | [1][6] |

| pH (0.1 M aqueous solution) | 3.4 | [4] |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool environment, ideally between 2-8°C. | To minimize thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | To protect from moisture and atmospheric oxygen. |

| Light | Store in a dark place or use an amber, light-blocking container. | To prevent photodegradation. |

| Container | Use a non-metallic, corrosion-resistant container with a tight-fitting lid. | To prevent reaction with metallic impurities and exposure to the atmosphere. |

| Handling | Handle in a dry environment, such as a glove box or a room with controlled humidity. | To minimize moisture absorption. |

Experimental Protocols for Stability Assessment

A formal stability study for this compound should be conducted to establish its shelf-life under defined storage conditions. The following protocols outline the key experiments for such a study.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate the intact this compound from its degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are suitable.

a) RP-HPLC Method with Pre-Column Derivatization

This method is often preferred for its sensitivity and specificity.

-

Objective: To quantify the concentration of this compound and monitor the formation of degradation products.

-

Methodology:

-

Derivatization: React this compound with a derivatizing agent (e.g., benzaldehyde) to form a stable, UV-active derivative (benzaldoxime).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength for the derivative.

-

Temperature: Ambient or controlled column temperature.

-

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

b) Gas Chromatography (GC) Method with Derivatization

This method is also effective for quantifying hydroxylamine.

-

Objective: To determine the concentration of this compound.

-

Methodology:

-

Derivatization: React this compound with acetone to form the volatile derivative, acetone oxime.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., 100% Dimethylpolysiloxane).

-

Carrier Gas: Nitrogen or Helium.

-

Injector and Detector Temperature: Optimized for the derivative (e.g., 250°C and 300°C, respectively).

-

Oven Program: A temperature gradient to ensure separation of the derivative from other components.

-

Detection: Flame Ionization Detector (FID).

-

-

Validation: The method must be validated for its intended purpose.

-

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

-

Objective: To accelerate the degradation of this compound under various stress conditions.

-

Methodology: Expose samples of this compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Store solid samples at elevated temperatures (e.g., 60°C, 80°C) for a specified period.

-

Photostability: Expose solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples using the validated stability-indicating method to identify and quantify any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the product.

-

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions.

-

Methodology:

-

Sample Preparation: Store multiple batches of this compound in the proposed container-closure system.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, test the samples for appearance, assay of this compound, and levels of degradation products using the validated analytical method.

-

Visualizations

Factors Affecting Stability

Caption: Key environmental factors leading to the degradation of this compound.

Experimental Workflow for Stability Testing

Caption: A typical workflow for conducting a comprehensive stability study.

References

- 1. Page loading... [guidechem.com]

- 2. Hydroxylamine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to Hydroxylamine Hydrochloride and its 15N Labeled Form for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key distinctions between unlabeled hydroxylamine hydrochloride and its 15N stable isotope-labeled counterpart. The strategic use of 15N-labeled hydroxylamine hydrochloride offers significant advantages in various analytical and research applications, particularly in drug development and mechanistic studies.

Core Chemical and Physical Properties

The primary difference between the two compounds lies in the isotopic composition of the nitrogen atom. In the 15N-labeled form, the naturally more abundant 14N isotope is replaced with the heavier 15N isotope. This substitution results in a predictable mass shift, which is fundamental to its utility in mass spectrometry-based assays.

| Property | Hydroxylamine Hydrochloride | 15N Hydroxylamine Hydrochloride |

| Chemical Formula | NH₂OH·HCl | ¹⁵NH₂OH·HCl |

| Molecular Weight | 69.49 g/mol | 70.49 g/mol |

| CAS Number | 5470-11-1 | 33836-84-9 |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Key Applications and Differentiating Advantages

The introduction of the 15N isotope provides a powerful tool for researchers.

-

Mass Spectrometry (MS): In MS analysis, the 1 g/mol mass difference between the labeled and unlabeled compounds allows for their clear differentiation. This is invaluable for quantitative proteomics, where it can be used as an internal standard, and in studying drug metabolism by tracing the metabolic fate of nitrogen-containing compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 15N is an NMR-active nucleus. Its incorporation into molecules allows for the use of 15N NMR spectroscopy, providing detailed insights into molecular structure, dynamics, and interactions. This is particularly useful in studying protein folding and drug-target binding.

-

Reaction Mechanism Elucidation: 15N labeling is a critical technique for tracing the path of nitrogen atoms through complex chemical and biological reactions. This helps in understanding reaction mechanisms, identifying intermediates, and validating proposed pathways.

Experimental Protocols

Quantitative Analysis of a Hydroxylamine-Containing Compound using LC-MS with a 15N Internal Standard

This protocol outlines the use of 15N-hydroxylamine hydrochloride to synthesize a labeled internal standard for the accurate quantification of an analyte.

Caption: LC-MS quantification workflow using a 15N-labeled internal standard.

Methodology:

-

Synthesis of Labeled Standard: Synthesize the 15N-labeled version of the target analyte using 15N-hydroxylamine hydrochloride as a starting reagent. Purify the resulting compound.

-

Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the unlabeled analyte and a fixed concentration of the 15N-labeled internal standard.

-

Sample Preparation: Spike the biological matrix (e.g., plasma, urine) with the 15N-labeled internal standard.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard.

-

LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Monitor the specific mass transitions for both the unlabeled analyte and the 15N-labeled internal standard.

-

Quantification: Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Elucidation of a Reaction Mechanism using 15N NMR Spectroscopy

This protocol describes how to determine the fate of the nitrogen atom in a reaction involving hydroxylamine.

Caption: Workflow for mechanistic studies using 15N-labeled hydroxylamine.

Methodology:

-

Reaction: Set up the chemical reaction using 15N-hydroxylamine hydrochloride in place of the unlabeled compound.

-

Monitoring: Monitor the reaction progress over time by taking aliquots at various intervals.

-

NMR Analysis: Acquire 1H and 15N NMR spectra for each aliquot.

-

Spectral Interpretation: Analyze the 15N NMR spectra to identify the chemical shifts of the 15N-containing species. The chemical shift provides information about the electronic environment of the nitrogen atom.

-

Structure Elucidation: Use 2D NMR techniques, such as 1H-15N HSQC, to correlate the 15N signals with the corresponding proton signals, aiding in the structural identification of intermediates and the final product.

-

Mechanism Determination: Based on the identified structures containing the 15N label, deduce the reaction mechanism.

Signaling Pathway Visualization

While hydroxylamine hydrochloride itself is not a direct signaling molecule, its derivatives can be. For instance, it can be used to synthesize inhibitors of enzymes involved in signaling pathways. The diagram below illustrates a hypothetical scenario where a drug, synthesized using a hydroxylamine derivative, inhibits a key kinase in a cancer cell signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a hydroxylamine-derived drug.

Methodological & Application

Application Notes and Protocols for Protein Footprinting Using Hydroxylamine-¹⁵N Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein footprinting is a powerful technique used to study protein higher-order structure, conformational changes, and interactions with ligands such as small molecules, other proteins, or nucleic acids. Chemical footprinting utilizes reagents that modify solvent-accessible amino acid residues. The extent of modification is then quantified, typically by mass spectrometry, to reveal changes in the protein's surface accessibility between different states (e.g., with and without a binding partner).

This document provides a detailed protocol for protein footprinting using Hydroxylamine-¹⁵N hydrochloride. Hydroxylamine is a nucleophilic reagent that primarily modifies the side chains of aspartic acid (Asp) and asparagine (Asn) residues. The use of ¹⁵N-labeled hydroxylamine provides a unique mass signature (+1 Da for every nitrogen incorporated compared to the natural isotope), enabling clear and unambiguous identification and quantification of modified peptides by mass spectrometry. This method offers a valuable tool for probing protein surfaces, particularly for identifying binding interfaces and regions undergoing conformational changes.

Principle of the Method

The fundamental principle of hydroxylamine footprinting lies in the differential reactivity of Asp and Asn residues based on their solvent accessibility. In the native state of a protein, residues buried within the protein core or at an interaction interface are protected from modification. In contrast, residues on the protein surface are exposed and readily react with hydroxylamine.

By comparing the modification pattern of a protein in two different states (e.g., apo vs. ligand-bound), one can identify regions where the solvent accessibility has changed. A decrease in modification suggests that the region has become protected, for instance, by ligand binding. Conversely, an increase in modification may indicate a conformational change that exposes previously buried residues.

The workflow involves the following key steps:

-

Sample Preparation : Preparation of the protein of interest in its different conformational states.

-

Hydroxylamine-¹⁵N Labeling : Controlled chemical modification of the protein samples with Hydroxylamine-¹⁵N hydrochloride.

-

Quenching and Proteolysis : Stopping the labeling reaction and digesting the protein into smaller peptides using a specific protease (e.g., trypsin).

-

LC-MS/MS Analysis : Separation of the peptides by liquid chromatography and analysis by tandem mass spectrometry to identify and quantify the ¹⁵N-labeled peptides.

-

Data Analysis : Mapping the modification sites onto the protein sequence and structure to identify regions of altered solvent accessibility.

Experimental Workflow

Caption: Experimental workflow for protein footprinting with Hydroxylamine-¹⁵N hydrochloride.

Detailed Experimental Protocol

Materials and Reagents

-

Protein of interest

-

Ligand of interest

-

Hydroxylamine-¹⁵N hydrochloride (e.g., 98% ¹⁵N enrichment)

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (or other suitable non-reactive buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 100 mM Dithiothreitol (DTT)

-

Alkylating Agent: 200 mM Iodoacetamide (IAA)

-

Protease: Sequencing grade trypsin (or other suitable protease)

-

LC-MS grade water, acetonitrile, and formic acid

Procedure

1. Protein Sample Preparation

-

Prepare two sets of protein samples:

-

Apo state: Protein in reaction buffer.

-

Ligand-bound state: Protein pre-incubated with the ligand in reaction buffer. The ligand concentration should be sufficient to ensure saturation of the protein binding sites.

-

-

The final protein concentration for the labeling reaction should be in the range of 1-10 µM.

2. Hydroxylamine-¹⁵N Labeling Reaction

-

Prepare a stock solution of 1 M Hydroxylamine-¹⁵N hydrochloride in water.

-

Initiate the labeling reaction by adding the Hydroxylamine-¹⁵N hydrochloride stock solution to the protein samples to a final concentration of 10-100 mM. The optimal concentration should be determined empirically.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15-60 minutes). The reaction time should be optimized to achieve a sufficient level of modification without causing protein denaturation.

3. Quenching the Reaction

-

Terminate the labeling reaction by adding the quenching buffer to a final concentration of 100 mM Tris-HCl. The excess Tris will react with and consume the remaining hydroxylamine.

4. Protein Denaturation, Reduction, and Alkylation

-

Add denaturation buffer to the quenched samples to a final concentration of 6 M urea.

-

Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 1 hour to alkylate the reduced cysteine residues.

5. Proteolytic Digestion

-

Dilute the samples with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

6. Sample Clean-up

-

Acidify the digested samples with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptide mixtures using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

-

Dry the desalted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

7. LC-MS/MS Analysis

-

Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Separate the peptides on a C18 column using a gradient of increasing acetonitrile concentration.

-

Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

8. Data Analysis

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against the protein sequence database.

-

Include the ¹⁵N-hydroxylamine modification of Asp and Asn residues as a variable modification in the search parameters. The mass shift will be +1.007 Da for each nitrogen incorporated.

-

Quantify the extent of modification for each identified peptide in both the apo and ligand-bound states by comparing the peak areas of the modified and unmodified peptide ions.

-

Calculate the change in modification level for each peptide to identify regions of protection or increased exposure upon ligand binding.

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized in tables for clear comparison.

Table 1: Identification of ¹⁵N-Hydroxylamine Modified Peptides

| Peptide Sequence | Starting Residue | m/z (Unmodified) | m/z (Modified) | Modification Site(s) |

| NGTELADSSK | 23 | 523.25 | 524.26 | Asn-23, Asp-28 |

| VYDNALMPK | 88 | 524.27 | 525.28 | Asp-90, Asn-91 |

| ... | ... | ... | ... | ... |

Table 2: Quantitative Comparison of Peptide Modification in Apo vs. Ligand-Bound States

| Peptide Sequence | Starting Residue | % Modification (Apo) | % Modification (Ligand-Bound) | Fold Change (Ligand/Apo) | Interpretation |

| NGTELADSSK | 23 | 45.3 | 42.8 | 0.94 | No significant change |

| VYDNALMPK | 88 | 62.1 | 15.4 | 0.25 | Protected upon ligand binding |

| FESNFNTK | 154 | 28.9 | 55.7 | 1.93 | Increased exposure upon ligand binding |

| ... | ... | ... | ... | ... | ... |

Visualization of Results

The results can be visualized by mapping the regions of protection or increased exposure onto the 3D structure of the protein, providing a structural context for the observed changes in solvent accessibility.

Caption: Mapping hydroxylamine footprinting data onto a protein structure.

Conclusion